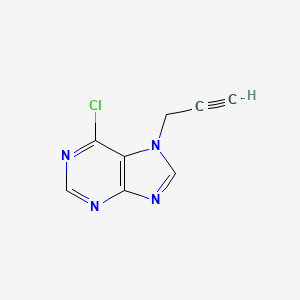
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one, also known as 2-CF3-Bz-1-one, is a trifluoromethylated aromatic compound that has recently been studied for its potential applications in a variety of scientific research areas. It has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene has been studied for its potential applications in a variety of scientific research areas. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as a model compound in the study of the mechanism of action of trifluoromethylated aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is not yet fully understood. However, it is believed that the trifluoromethylated aromatic compound binds to cysteine residues in proteins, altering their structure and function. This alteration in protein structure and function is thought to be responsible for the anti-inflammatory, anti-cancer, and anti-microbial activities of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and ulcerative colitis. In addition, it has been shown to have anti-microbial activity against a variety of bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is a relatively inexpensive compound that is easy to synthesize in the laboratory. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is important to note that 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is a highly reactive compound and can react with other compounds in the presence of light or heat. Therefore, it is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are a number of potential future directions for the study of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene. These include further investigation of the mechanism of action of the compound, as well as the study of its potential applications in the treatment of cancer and other diseases. Additionally, further research could be conducted into the synthesis of other trifluoromethylated aromatic compounds and their potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be conducted into the potential toxicity of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene and other trifluoromethylated aromatic compounds.
Méthodes De Synthèse
The most common method for synthesizing 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-onene is by the reaction of 2-chlorophenol with sodium trifluoromethanesulfonate in acetonitrile at a temperature of 0°C. This reaction produces a trifluoromethylated aromatic compound with a yield of up to 90%. Other methods of synthesis include the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride in acetonitrile and the reaction of 2-chlorophenol with trifluoromethanesulfonyl chloride in acetonitrile.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves the introduction of a chloro group onto a phenyl ring, followed by the addition of three fluorine atoms onto a butanone molecule. The final product is a ketone with a chlorophenyl and trifluorobutyl substituent.", "Starting Materials": ["2-chlorophenol", "butanone", "fluorine gas", "catalyst"], "Reaction": [ "1. Chlorination of 2-chlorophenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chlorophenyl chloride.", "2. Addition of 2-chlorophenyl chloride to butanone in the presence of a catalyst such as aluminum chloride to form 1-(2-chlorophenyl)-butan-1-one.", "3. Introduction of three fluorine atoms onto the butanone molecule using fluorine gas in the presence of a catalyst such as antimony pentachloride to form 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one." ] } | |
Numéro CAS |
1340416-25-2 |
Formule moléculaire |
C10H8ClF3O |
Poids moléculaire |
236.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)